2-(Benzenesulfonyl)acetamide

Overview

Description

2-(Benzenesulfonyl)acetamide is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 2-(Benzenesulfonyl)acetamide are carbonic anhydrase IX (CA IX) and dihydrofolate reductase (DHFR) . CA IX is overexpressed in many solid tumors, making it a useful target for discovering novel antiproliferative agents . DHFR is a key enzyme involved in the synthesis of nucleotides and thus DNA, and its inhibition can lead to antimicrobial and antitumor activities .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It selectively inhibits CA IX, which can lead to the suppression of tumor growth . It also inhibits DHFR, disrupting the synthesis of nucleotides and thereby inhibiting DNA replication .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolism, shifting it from aerobic to anaerobic glycolysis . This can lead to uncontrolled cell proliferation and tumor hypoxia . The inhibition of DHFR disrupts the folic acid pathway, which is essential for the synthesis of nucleotides and DNA .

Pharmacokinetics

The compound’s molecular structure and its solubility in dmso suggest that it may have good bioavailability .

Result of Action

The inhibition of CA IX and DHFR by this compound can lead to the suppression of tumor growth and the inhibition of microbial growth . This is due to the disruption of essential biochemical pathways in these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the compound’s stability and efficacy . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can also influence the compound’s action.

Biochemical Analysis

Biochemical Properties

2-(Benzenesulfonyl)acetamide has been found to interact with carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors . This interaction suggests that this compound may play a role in biochemical reactions related to tumor metabolism .

Cellular Effects

The cellular effects of this compound are primarily related to its interaction with carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors, and its inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with carbonic anhydrase IX. By inhibiting this enzyme, this compound can affect the metabolism of tumor cells, leading to changes in gene expression and cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway related to carbonic anhydrase IX. This enzyme plays a key role in the metabolism of tumor cells, and its inhibition can lead to significant changes in metabolic flux and metabolite levels .

Biological Activity

2-(Benzenesulfonyl)acetamide, also known as benzenesulfonylacetamide, is an organic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in medicine and biology, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

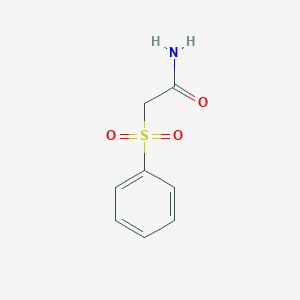

This compound can be described by the following structural formula:

The compound features a benzenesulfonyl group attached to an acetamide moiety, which contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

- Antimicrobial Activity: Preliminary studies indicate that it exhibits significant antimicrobial properties against a range of pathogens, which may be linked to its ability to disrupt bacterial cell wall synthesis.

- Anticancer Potential: Research has suggested that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

Antimicrobial Efficacy

A series of experiments have been conducted to evaluate the antimicrobial activity of this compound against various bacterial strains. The results are summarized in Table 1 below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Streptococcus pneumoniae | 32 µg/mL |

These findings suggest that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are presented in Table 2:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 15.3 |

| A549 (Lung Cancer) | 12.7 |

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Activity in Clinical Isolates

A clinical study investigated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound effectively inhibited bacterial growth in vitro and demonstrated synergistic effects when combined with standard antibiotics such as penicillin.

Case Study 2: Anticancer Effects on Breast Cancer Cells

Another study focused on the effects of this compound on MDA-MB-231 breast cancer cells. The researchers observed that treatment with the compound led to increased apoptosis rates and reduced cell viability. Molecular analysis indicated that this effect was mediated through the activation of caspase pathways.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-(benzenesulfonyl)acetamide exhibit significant anticancer properties. For instance, a series of new aryl thiazolone–benzenesulfonamides were synthesized and evaluated for their inhibitory effects on carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. These compounds showed remarkable selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM . Additionally, one of the derivatives induced apoptosis in MDA-MB-231 breast cancer cells, highlighting its potential as a therapeutic agent against cancer .

Antimicrobial Properties

The antimicrobial efficacy of this compound derivatives has also been investigated. A study synthesized several acetamidosulfonamide derivatives and assessed their antioxidant and antimicrobial activities. The results indicated that some compounds exhibited significant antimicrobial effects against various bacterial strains . This suggests that modifications to the benzenesulfonamide scaffold can enhance its antimicrobial properties.

COX Inhibition

Research has explored the anti-inflammatory potential of this compound through its role as a cyclooxygenase (COX) inhibitor. A study focused on synthesizing N-benzenesulfonyl acetamide derivatives that demonstrated multifunctional inhibitory activity against COX-2 and lipoxygenase (LOX), which are key enzymes involved in inflammatory processes . The findings suggest that these derivatives may serve as effective anti-inflammatory agents.

Urease Inhibition Mechanism

Urease inhibitors have gained importance in treating infections caused by urease-producing bacteria. Recent research highlighted the synthesis of acetamide-sulfonamide conjugates that showed promising urease inhibition activities . The structure-activity relationship (SAR) studies revealed that certain modifications to the acetamide moiety enhance urease inhibition efficacy, making these compounds potential candidates for further drug development.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Properties

IUPAC Name |

2-(benzenesulfonyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYNWTGTRVZBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365241 | |

| Record name | 2-(benzenesulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35008-50-5 | |

| Record name | 2-(benzenesulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.